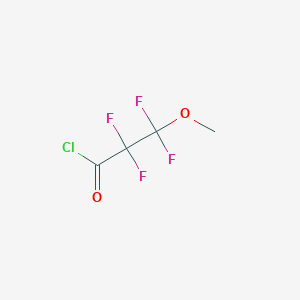

3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride

Overview

Description

Synthesis Analysis

The synthesis of 3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride involves the reaction of a suitable precursor with thionyl chloride (SOCl₂). The methoxy group is introduced via an etherification step. Detailed synthetic pathways and conditions can be found in relevant literature .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including acylation, nucleophilic substitution, and esterification. It serves as an acylating agent, reacting with nucleophiles (such as amines or alcohols) to form amides or esters. Researchers have explored its reactivity in different contexts .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

- 3-Methoxy-2,2,3,3-tetrafluoropropionyl chloride has been utilized in chemical synthesis, leading to the formation of various compounds. For example, it has been involved in reactions with activated aromatic and heterocyclic compounds to form C-sulfenylation products (Kovregin, Sizov, & Ermolov, 2001). Additionally, it plays a role in the synthesis of α,β-unsaturated aldehydes (Wada, Nakamura, Taguchi, & Takei, 1977).

Electrochemistry and Battery Technology

- In the field of electrochemistry and battery technology, derivatives of this compound, such as 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether, have been used in developing safe electrolytes for lithium-ion batteries. These electrolytes demonstrate high safety and improved wettability to separators and electrodes, contributing to better rate and cycle performances of batteries (Liu et al., 2016).

Polymer Science

- The compound finds applications in polymer science, particularly in the preparation of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/Silica and Poly(3-hexylthiophene)/Silica composites. These materials are created using reactions that involve 2-methoxy-5-(2-ethylhexyloxy)-p-xylylenebis(triphenylphosphonium chloride) and are characterized by their unique UV−vis and emission spectra (Kubo et al., 2005).

Organometallic Chemistry

- In organometallic chemistry, derivatives of this compound, such as 1,3,3,3-tetrafluoro-2-methoxycarbonylpropenesulfenyl chloride, react with enamines to yield sulfenylation products, which are pivotal in synthesizing various organometallic compounds (Kovregin, Sizov, & Ermolov, 2001).

Luminescence Research

- Research in luminescence has utilized derivatives of this compound, particularly in the synthesis of europium (III) complexes. These complexes show strong photoluminescence emissions, making them potential candidates for various applications in luminescence-based technologies (Moriguchi et al., 2017).

Properties

IUPAC Name |

2,2,3,3-tetrafluoro-3-methoxypropanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClF4O2/c1-11-4(8,9)3(6,7)2(5)10/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRUGSIXIHHNAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(=O)Cl)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

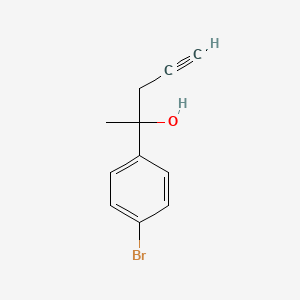

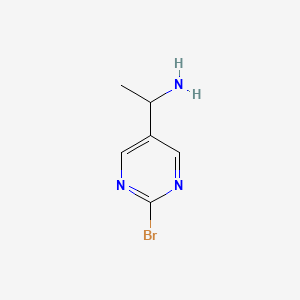

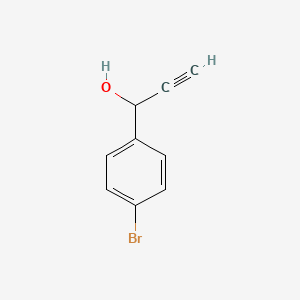

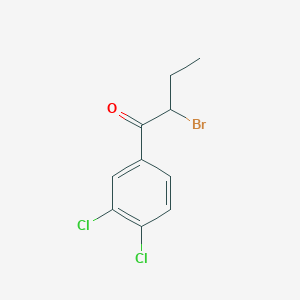

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzaldehyde](/img/structure/B3288016.png)

![(R)-2-[(Rp)-2-(diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II)chloride complex](/img/structure/B3288020.png)

![Methyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B3288033.png)

![Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B3288036.png)

![3-[(4-Nitrophenoxy)methyl]pyridine](/img/structure/B3288038.png)

![2,2-Bis[[[8-(3-octyloxiranyl)octanoyl]oxy]methyl]propane-1,3-diyl bis(3-octyloxiran-2-octanoate)](/img/structure/B3288045.png)